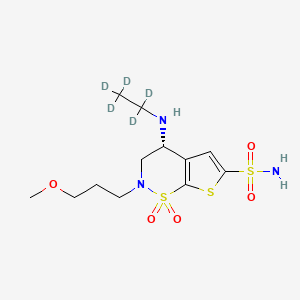

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol, hereafter referred to as 4S-DCP-1-O-TES-1-N, is a novel synthetic compound with a wide array of applications. It is a derivative of the naturally occurring compound naphthol, and has been used in various scientific research applications. 4S-DCP-1-O-TES-1-N is a versatile compound that has been used in a variety of biological, biochemical, and physiological studies.

Applications De Recherche Scientifique

Lewis Acid-Catalyzed Reactions

The compound plays a significant role in Lewis acid-catalyzed reactions, particularly in the functionalization of naphthalene derivatives. The Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes are notable, as these reactions allow for carbon-carbon and carbon-nitrogen bond formations. Such processes yield unique and multifunctionalized naphthalene derivatives, highlighting the compound's utility in regioselective functionalization methods (Sawama et al., 2013).

Condensation Reactions

Condensation reactions of naphthol derivatives with o-dichlorobenzene in the presence of aluminum halides have been studied, underscoring the compound's significance in the synthesis of valuable intermediates for pharmaceutical applications. These reactions demonstrate the compound's potential in the creation of dichlorophenyl tetralones, contributing to the field of pharmacochemical research (Koltunov et al., 2012).

Synthesis of Sertraline Intermediate Analog

The synthesis and X-ray crystal structure analysis of a sertraline key intermediate analog further exemplify the compound's applicability in synthetic chemistry. Such studies are crucial for understanding the structural basis of bioactive compounds, facilitating the development of pharmaceuticals (Kavitha et al., 2006).

Electrochromic Polymer Development

The compound's derivatives are also instrumental in the development of electrochromic polymers. For instance, polymers based on poly(3,4-propylenedioxyselenophene) with naphthalenylmethyl appendages exhibit significant optical contrast ratios, indicating their potential in electrochromic applications (Karabay et al., 2015).

Synthesis of Heat Resistant Epoxy Resins

In the realm of materials science, the compound is crucial for the synthesis of novel, heat-resistant epoxy resins. By integrating imide and naphthyl groups, these resins exhibit superior thermal stability and mechanical properties, highlighting the compound's importance in the development of advanced materials (Ren et al., 2008).

Propriétés

IUPAC Name |

[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMUXYKKYGKEC-YTXWROIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661915 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol | |

CAS RN |

1217528-57-8 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)